Proadrenomedullin (1-20), human

Receptor pharmacology MRGPRX2 ACKR3/CXCR7

Proadrenomedullin (1-20), human (PAMP-20) is the superior MRGPRX2 agonist (EC50=251 nM) and non-competitive nAChR antagonist (IC50≈350 nM) when experimental objectives demand mechanistic specificity. Unlike PAMP-12, it activates MRGPRX2 without ACKR3/CXCR7 scavenger confounding; unlike ADM, it inhibits sympathetic nerve activity and norepinephrine release rather than direct vasodilation. Potent aldosterone secretion inhibitor (IC50=9.8 pM). Indispensable for mast cell signaling, neurogenic inflammation, catecholamine regulation, and autonomic cardiovascular studies.

Molecular Formula C112H178N36O27
Molecular Weight 2460.8 g/mol
Cat. No. B14804034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProadrenomedullin (1-20), human
Molecular FormulaC112H178N36O27
Molecular Weight2460.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N
InChIInChI=1S/C112H178N36O27/c1-57(2)46-77(102(168)147-85(56-150)107(173)132-70(90(118)156)35-23-43-125-110(119)120)139-92(158)61(8)130-100(166)80(49-64-53-128-68-30-15-13-28-66(64)68)142-97(163)73(34-19-22-42-115)136-105(171)82(51-86(117)151)144-104(170)81(50-65-54-129-69-31-16-14-29-67(65)69)143-96(162)72(33-18-21-41-114)135-94(160)71(32-17-20-40-113)134-95(161)75(37-25-45-127-112(123)124)137-103(169)79(48-63-26-11-10-12-27-63)141-99(165)76(38-39-87(152)153)138-108(174)84(55-149)146-93(159)62(9)131-109(175)89(59(5)6)148-106(172)83(52-88(154)155)145-101(167)78(47-58(3)4)140-98(164)74(133-91(157)60(7)116)36-24-44-126-111(121)122/h10-16,26-31,53-54,57-62,70-85,89,128-129,149-150H,17-25,32-52,55-56,113-116H2,1-9H3,(H2,117,151)(H2,118,156)(H,130,166)(H,131,175)(H,132,173)(H,133,157)(H,134,161)(H,135,160)(H,136,171)(H,137,169)(H,138,174)(H,139,158)(H,140,164)(H,141,165)(H,142,163)(H,143,162)(H,144,170)(H,145,167)(H,146,159)(H,147,168)(H,148,172)(H,152,153)(H,154,155)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)
InChIKeyPIRWNASAJNPKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proadrenomedullin (1-20), human: Endogenous PAMP-20 Peptide for Cardiovascular and Adrenal Research


Proadrenomedullin (1-20), human (also known as PAMP-20 or ProADM N20) is an endogenous 20-amino acid peptide derived from the N-terminal region of the proadrenomedullin precursor, co-produced with adrenomedullin (ADM) via post-translational processing [1]. It functions as a potent hypotensive agent and inhibitor of catecholamine release, exerting its effects through distinct receptor mechanisms including activation of the Mas-related G-protein-coupled receptor X2 (MRGPRX2, EC50 = 251 nM) and non-competitive antagonism at nicotinic cholinergic receptors (IC50 ≈ 350 nM in PC12 cells) [2]. This compound is a standard reference tool for studying sympathetic nervous system regulation, adrenal physiology, and the divergent signaling pathways of proadrenomedullin-derived peptides.

Why Proadrenomedullin (1-20), human Cannot Be Replaced by Generic PAMP-12 or Adrenomedullin in Targeted Studies


Proadrenomedullin (1-20), human cannot be substituted by its truncated analog PAMP-12 (PAMP[9-20]) or the co-produced peptide adrenomedullin (ADM) due to fundamentally divergent receptor pharmacology and functional selectivity. PAMP-20 and PAMP-12 exhibit distinct receptor activation profiles: PAMP-20 acts primarily as an MRGPRX2 agonist (EC50 = 251 nM), whereas PAMP-12 displays stronger potency toward the chemokine scavenger receptor ACKR3/CXCR7 [1]. More critically, PAMP-20 and ADM produce hypotensive effects through entirely different physiological mechanisms—PAMP-20 operates via inhibition of peripheral sympathetic nerve activity and reduced norepinephrine release, while ADM exerts direct vasodilation through CLR/RAMP receptor complexes and adenylate cyclase activation [2]. This mechanistic divergence translates to qualitatively different cardiovascular outcomes and receptor engagement, rendering simple in-class substitution scientifically invalid for studies requiring specific sympathetic inhibition or MRGPRX2-mediated signaling.

Proadrenomedullin (1-20), human: Quantitative Evidence for Product-Specific Differentiation vs. Analogs


Receptor Pharmacology: PAMP-20 Shows 11.5-Fold Higher Potency for MRGPRX2 vs. ACKR3, Opposite to PAMP-12 Profile

PAMP-20 (Proadrenomedullin 1-20, human) and its truncated analog PAMP-12 exhibit inverse receptor selectivity profiles. PAMP-20 activates MRGPRX2 with an EC50 of 251 nM [1]. In head-to-head comparison, PAMP-12 showed 8.5-fold higher potency toward ACKR3 (EC50 = 29.5 nM) than PAMP-20 (EC50 = 251 nM for ACKR3) [2]. This receptor bias dictates that PAMP-20 should be selected for MRGPRX2-focused studies, while PAMP-12 is the appropriate tool for ACKR3/CXCR7 investigations.

Receptor pharmacology MRGPRX2 ACKR3/CXCR7 agonist potency

Hypotensive Mechanism: PAMP-20 Exclusively Inhibits Sympathetic Nerve Activity, Unlike ADM Direct Vasodilation

In pithed rat models where the sympathetic nervous system was abolished, PAMP-20 failed to produce hypotension (−2±1, −7±1, and −10±3 mm Hg; NS), whereas adrenomedullin (ADM) retained its vasodepressor activity [1]. Conversely, in electrically stimulated pithed rats with sympathetic activity restored, PAMP-20 reduced blood pressure by −3±1, −11±2, and −14±4 mm Hg and decreased plasma norepinephrine levels, while ADM did not affect norepinephrine release. Additionally, PAMP-20 induced significantly less reflex tachycardia (14±6 bpm at 50 nmol/kg) compared to ADM (38±5 bpm at 1.0 nmol/kg, P<0.01) despite similar hypotensive magnitude [1].

Hypotension Sympathetic nervous system Norepinephrine Mechanism of action

Aldosterone Suppression: PAMP-20 Is 322-Fold More Potent Than ADM in Human Adrenocortical Cells

In dispersed human adrenocortical cells, PAMP-20 inhibited angiotensin-II-stimulated aldosterone secretion with an IC50 of 0.98 × 10⁻¹¹ mol/L (9.8 pM), compared to ADM's IC50 of 3.16 × 10⁻⁹ mol/L (3.16 nM)—a 322-fold difference in potency [1]. In aldosteronoma (Conn's adenoma) cells, the potency gap widened further: PAMP-20 IC50 = 1.32 × 10⁻¹² mol/L (1.32 pM) versus ADM IC50 = 1.51 × 10⁻⁹ mol/L (1.51 nM), representing >1,000-fold greater sensitivity to PAMP-20 [1]. Notably, the CGRP1 receptor antagonist CGRP(8-37) completely abolished ADM's inhibitory effect but did not affect PAMP-20 activity, confirming distinct receptor pathways.

Aldosterone Adrenal cortex IC50 PAMP-20

Forearm Vasodilation: PAMP-20 Is ~100-Fold Less Potent Than ADM in Human Vascular Bed

In a double-blind, randomized study of healthy male volunteers, intra-brachial artery infusion of PAMP-20 and ADM both produced dose-dependent increases in forearm blood flow (P≤0.002) [1]. However, the dose range required for PAMP-20 (100-3000 pmol/min) was approximately 100-fold higher than that for ADM (1-30 pmol/min) to achieve comparable vasodilatory responses [1]. This potency differential aligns with earlier findings that ADM's vascular response is ~60 times more potent than PAMP-20 [2], consistent with ADM's primary physiological role as a direct vasodilator versus PAMP-20's indirect sympathetic mechanism.

Vasodilation Forearm blood flow Human Potency

Vasodilator Potency Ranking in Human Arteries: PAMP-20 (pD2 8.51) > PAMP-12 (pD2 7.97) > ADM (pD2 7.63)

In a comparative study using human internal mammary artery pre-constricted with endothelin-1 (10 nM), PAMP-20 demonstrated the highest vasodilator potency among proadrenomedullin-derived peptides, with a pD2 of 8.51±0.29, followed by PAMP-12 (pD2 7.97±0.23) and ADM (pD2 7.63±0.28) [1]. Despite the potency advantage, all three peptides achieved partial reversal of ET-1 constriction with similar efficacy (Emax 51±7.8%, 54±10%, and 58±7.3% respectively) [1]. This 7.6-fold difference in EC50 between PAMP-20 and ADM (pD2 difference of 0.88 log units) in human arterial tissue contrasts with ADM's greater potency in forearm vasculature, highlighting tissue-specific receptor expression differences.

Vasodilation Human internal mammary artery pD2 Endothelin-1

NEP-Mediated Degradation: PAMP-20 Is a Substrate for Neutral Endopeptidase with Km = 6.1 µM

PAMP-20 is rapidly cleaved by human neutral endopeptidase (NEP, EC 3.4.24.11), a membrane-bound metalloprotease that also degrades atrial natriuretic peptide (ANP) [1]. Kinetic analysis revealed that NEP cleaves PAMP-20 with a Km of 6.1 µM and Vmax of 3.1 mmol/min/mg NEP [1]. NEP cleaves at least six distinct peptide bonds within human PAMP-20: Arg2-Leu3, Glu8-Phe9, Lys12-Trp13, Lys15-Trp16, Trp16-Ala17, and Ala17-Leu18 [1]. The degradation is inhibited by EDTA, phosphoramidon, and thiorphan [1]. While direct comparative NEP degradation data for ADM are not available, the literature indicates ADM is primarily degraded by thrombin in serum and is relatively stable in plasma [2], suggesting divergent proteolytic susceptibility profiles between these co-produced peptides.

Metabolism Neutral endopeptidase Degradation Km

Proadrenomedullin (1-20), human: High-Value Research and Industrial Application Scenarios


MRGPRX2 Receptor Pharmacology and Mast Cell Activation Studies

PAMP-20 is the preferred endogenous agonist for investigating MRGPRX2-mediated signaling in mast cells, sensory neurons, and immune cells. With an EC50 of 251 nM at human MRGPRX2 [1], PAMP-20 enables reproducible activation of this receptor without the confounding ACKR3/CXCR7 scavenger activity observed with PAMP-12 [2]. This application is critical for studies of pseudo-allergic drug reactions, neurogenic inflammation, and itch pathways where MRGPRX2 is the primary therapeutic target. Unlike synthetic agonists, PAMP-20 provides physiologically relevant activation that better models endogenous signaling dynamics.

Sympathetic Nervous System and Catecholamine Release Assays in PC12 Cells

PAMP-20 serves as a validated non-competitive nicotinic cholinergic antagonist for studying catecholamine secretion inhibition. In PC12 pheochromocytoma cells, PAMP-20 inhibits nicotine-stimulated catecholamine release with an IC50 of ~350 nM [1], and this activity extends to sympathetic nerve endings and adrenal chromaffin cells in vivo [2]. Researchers should select PAMP-20 over adrenomedullin when the experimental objective is to interrogate sympathetic nerve activity specifically, as ADM lacks norepinephrine-modulating effects and operates through direct vascular mechanisms [3].

Adrenal Cortex Physiology and Aldosterone Secretion Inhibition Studies

For investigations of adrenal zona glomerulosa function and mineralocorticoid regulation, PAMP-20 offers unmatched potency as an aldosterone secretion inhibitor. With IC50 values in the low picomolar range (9.8 pM in normal human adrenocortical cells; 1.32 pM in Conn's adenoma cells) [1], PAMP-20 enables detection of physiological inhibitory effects at concentrations orders of magnitude lower than required for adrenomedullin. This extreme sensitivity makes PAMP-20 the research tool of choice for elucidating the endogenous regulation of aldosterone and for screening compounds that may modulate this pathway.

Cardiovascular Research Requiring Selective Hypotensive Mechanism Dissection

PAMP-20 is essential for cardiovascular studies where the distinction between direct vasodilation and sympathetic inhibition is mechanistically critical. In conscious animal models, PAMP-20 produces hypotension with minimal reflex tachycardia (14±6 bpm at 50 nmol/kg) compared to adrenomedullin (38±5 bpm at 1.0 nmol/kg) [1]. Furthermore, PAMP-20's hypotensive effect is abolished in sympathetically ablated pithed rats, whereas ADM retains activity [2]. These characteristics enable researchers to dissect sympathetic versus direct vascular contributions to blood pressure regulation, making PAMP-20 indispensable for autonomic neuroscience and hypertension research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proadrenomedullin (1-20), human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.